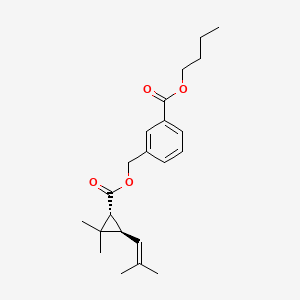
Hexadecyl pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl pyridinium chloride is a cationic surfactant widely used for its antimicrobial properties. It is a white crystalline powder that is highly soluble in water and alcohol, making it an effective agent in various applications, including oral disinfectants, antiseptics, and industrial cleaning agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl pyridinium chloride can be synthesized through the reaction of pyridine with hexadecyl chloride in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and controlled environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl pyridinium chloride primarily undergoes substitution reactions due to the presence of the pyridinium ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyridinium derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hexadecyl pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as an antimicrobial agent in microbiological research.
Medicine: Utilized in oral disinfectants and antiseptics to prevent infections.
Industry: Applied in the formulation of cleaning agents and disinfectants for industrial use
Wirkmechanismus
Hexadecyl pyridinium chloride exerts its antimicrobial effects by disrupting the lipid membranes of microbial cells. The hexadecane chain of the compound integrates into the lipid bilayer, causing membrane disorganization and rupture. At low concentrations, it activates intracellular latent ribonucleases, leading to cell autolysis. At higher concentrations, it forms vesicle-like structures on the bacterial cell surface, resulting in cytoplasmic content leakage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium chloride: Another cationic surfactant with similar antimicrobial properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Chlorhexidine: A bisbiguanide antiseptic with broad-spectrum antimicrobial activity
Uniqueness
Hexadecyl pyridinium chloride is unique due to its specific chain length and the resulting balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in disrupting microbial membranes while maintaining solubility in aqueous solutions .
Eigenschaften
Molekularformel |
C21H39ClN+ |
|---|---|
Molekulargewicht |
341.0 g/mol |
IUPAC-Name |
1-hexadecylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1; |
InChI-Schlüssel |
YMKDRGPMQRFJGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)

![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)


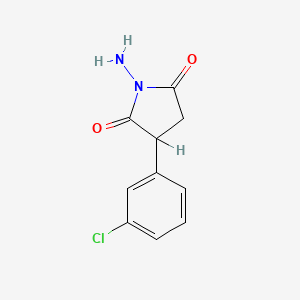

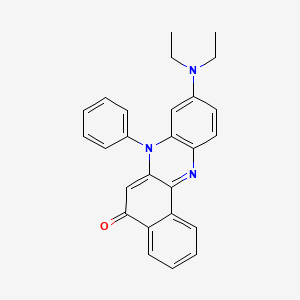
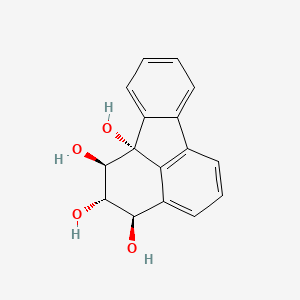
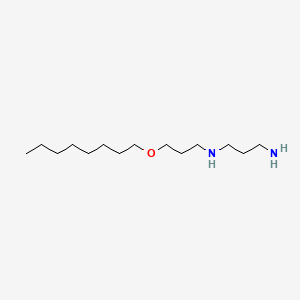

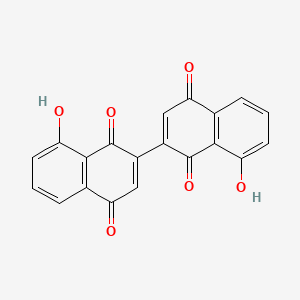
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
